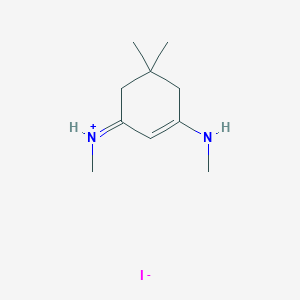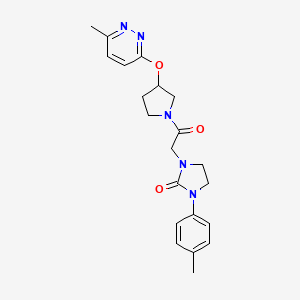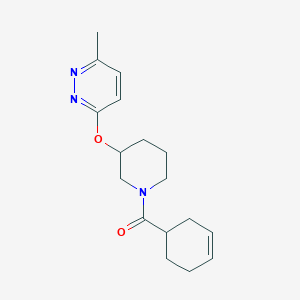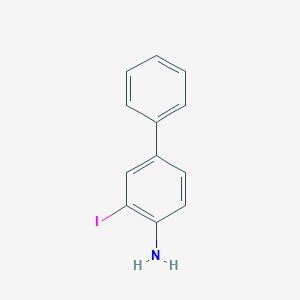
6-(benzyloxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "6-(benzyloxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)pyrimidine-4-carboxamide" is a pyrimidine derivative, which is a class of compounds that have been extensively studied due to their diverse biological activities and potential therapeutic applications. Pyrimidine derivatives are known for their antitumor, antimicrobial, and antioxidant properties, among others. The specific compound is characterized by the presence of a benzyloxy substituent and a tetrahydrothiophene moiety with a sulfonyl group, which may contribute to its unique chemical and biological properties.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various chemical transformations. For instance, the synthesis of similar compounds has been reported through multi-step pathways, such as the nine-step synthesis of 6-alkyl-7-oxo-tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxamides , or the five-step transformation of itaconic acid into pyrimidine-5-carboxylic acids followed by amidation . These methods often involve the introduction of alkyl or aryl groups, functional group transformations, and amidation to yield the final carboxamide compounds. Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their biological activity. For example, the presence of a benzyloxy group has been shown to be significant in the synthesis and characterization of pyrimidine derivatives with antioxidant and radioprotective activities . Additionally, the polymorphism observed in benzylation and nitrosation of pyrimidine derivatives indicates the importance of molecular conformation and intermolecular interactions, such as hydrogen bonding and pi-pi stacking, in determining the solid-state properties of these compounds .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including alkylation, nitrosation, and amidation, which can significantly alter their chemical properties and biological activities. For instance, the benzylation of pyrimidine derivatives can lead to the formation of different polymorphs with distinct solid-state properties . The introduction of different substituents can also influence the reactivity and interaction of these compounds with biological targets, as seen in the synthesis of antitumor agents with multitargeted inhibition of folate-dependent enzymes .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of substituents like the benzyloxy group and the tetrahydrothiophene moiety with a sulfonyl group can affect these properties. For example, the introduction of a benzyloxy group in the synthesis of ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate was found to impart antioxidant and radioprotective activities . Similarly, the antimicrobial activity of thieno[2,3-d]pyrimidine derivatives was found to be influenced by the structure of the substituent on the amide aromatic cycle .
科学的研究の応用
Antimicrobial Activity
Pyrimidine derivatives have been explored for their antimicrobial properties. A study by Kolisnyk et al. (2015) synthesized novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides and evaluated their antimicrobial activity. They found these compounds exhibited more activity against strains of Proteus vulgaris and Pseudomonas aeruginosa than reference drugs, highlighting the potential of pyrimidine derivatives in developing new antimicrobial agents (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).
Polymer Science
In the field of polymer science, pyrimidine and related compounds are utilized in the synthesis of rigid-rod polyamides and polyimides, indicating their role in creating materials with specific thermal and mechanical properties. Spiliopoulos et al. (1998) discussed the synthesis and characterization of rigid-rod polyamides and polyimides derived from diamino diphenyl p-terphenyl and amino carboxy p-terphenyl, showcasing their excellent thermooxidative stability and solubility in polar aprotic solvents (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998).
特性
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-6-phenylmethoxypyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c20-16(19-13-6-7-24(21,22)10-13)14-8-15(18-11-17-14)23-9-12-4-2-1-3-5-12/h1-5,8,11,13H,6-7,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKKJHIBKHCLOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CC(=NC=N2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(benzyloxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)pyrimidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

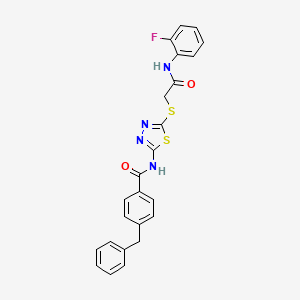
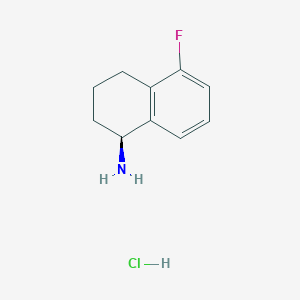
![[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2539980.png)
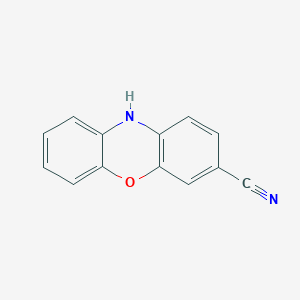
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2539985.png)
![2,5-difluoro-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2539987.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2539989.png)
![(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B2539991.png)
![4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2539992.png)
![2-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B2539993.png)
